molecular formula C17H16N4O3S B10755613 N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

Katalognummer: B10755613
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: AXXSVTAXFAAJTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide is a chemical compound known for its role as an ATP-competitive kinase inhibitor. It has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its ability to inhibit specific protein kinases, making it a valuable tool in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indazole core. The process includes the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as a substituted phenylhydrazine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the cyclopropanecarboxamide group to the indazole core. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfamoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere conditions.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new amide or thioether compounds.

Wissenschaftliche Forschungsanwendungen

N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a chemical probe to study kinase activity and inhibition mechanisms.

    Biology: Employed in cell biology to investigate signal transduction pathways and protein interactions.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.

Wirkmechanismus

The mechanism of action of N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide involves its role as an ATP-competitive inhibitor of specific protein kinases. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The primary molecular targets include AP2-associated protein kinase 1 (AAK1) and BMP-2-inducible protein kinase (BIKE), among others .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a kinase inhibitor. Its ability to selectively inhibit a narrow range of kinases with minimal off-target effects makes it a valuable tool in both basic research and therapeutic development.

Eigenschaften

Molekularformel

C17H16N4O3S

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H16N4O3S/c18-25(23,24)13-3-1-2-11(8-13)12-6-7-14-15(9-12)20-21-16(14)19-17(22)10-4-5-10/h1-3,6-10H,4-5H2,(H2,18,23,24)(H2,19,20,21,22)

InChI-Schlüssel

AXXSVTAXFAAJTE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=NNC3=C2C=CC(=C3)C4=CC(=CC=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.